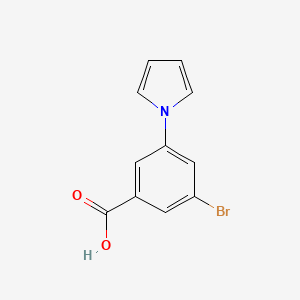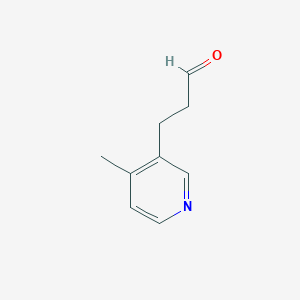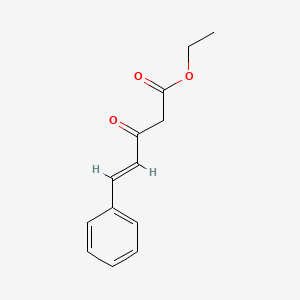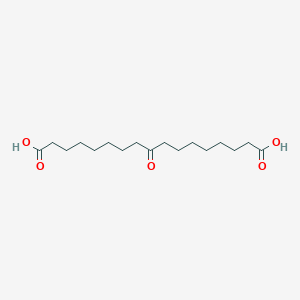
9-Oxoheptadecanedioic acid
概要
説明
9-Oxoheptadecanedioic acid: is an organic compound with the molecular formula C₁₇H₃₀O₅. It is known for being a precursor to Civetone, a compound used in the fragrance industry. This compound is also utilized in scientific research, particularly for labeling proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxoheptadecanedioic acid typically involves the oxidation of heptadecanedioic acid. One common method includes the use of palladium catalysts in the presence of oxygen to achieve the desired oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: 9-Oxoheptadecanedioic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form heptadecanedioic acid.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions:
Oxidation: Palladium catalysts, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: More oxidized derivatives.
Reduction: Heptadecanedioic acid.
Substitution: Substituted derivatives at the carbonyl group
科学的研究の応用
Chemistry: 9-Oxoheptadecanedioic acid is used as a precursor in the synthesis of Civetone, which is important in the fragrance industry .
Biology: The compound is used for labeling proteins, which is crucial in various biological studies and experiments .
Medicine: Research has shown that derivatives of this compound have potential antitumor effects, particularly in the inhibition of cyclin-dependent kinases and human papillomavirus oncoproteins .
Industry: In addition to its use in the fragrance industry, the compound is also used in the production of various chemical intermediates .
作用機序
The mechanism by which 9-Oxoheptadecanedioic acid exerts its effects involves its role as a precursor to Civetone. In biological systems, its derivatives have been shown to inhibit cyclin-dependent kinases and human papillomavirus oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Heptadecanedioic acid: A reduced form of 9-Oxoheptadecanedioic acid.
Civetone: A derivative used in the fragrance industry.
Azelaic acid: Another dicarboxylic acid with similar properties.
Uniqueness: this compound is unique due to its specific structure that allows it to act as a precursor to Civetone and its potential antitumor properties. Its ability to label proteins also sets it apart from other similar compounds .
特性
IUPAC Name |
9-oxoheptadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPYYAWBYNTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776944 | |
| Record name | 9-Oxoheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-36-9 | |
| Record name | 9-Oxoheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


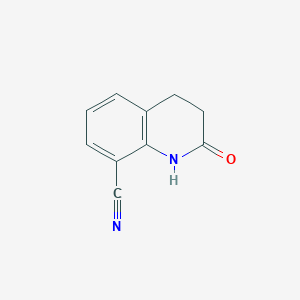
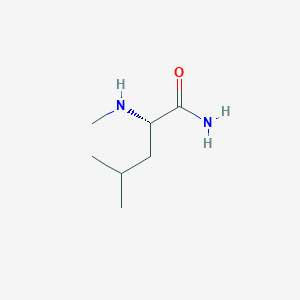
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
![4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B3242057.png)
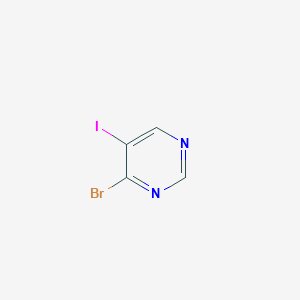
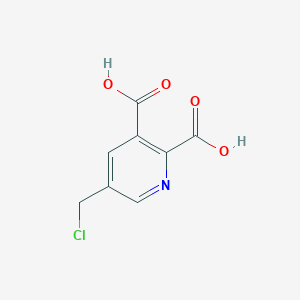

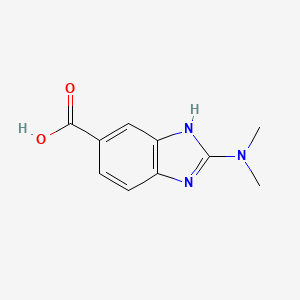
![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)
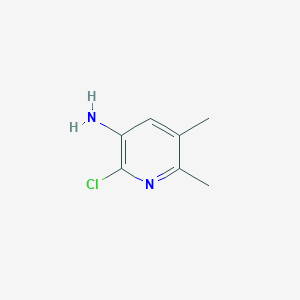
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)
